3-(Phenylthio)-butyric acid 3-(Phenylthio)-butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14364289
InChI: InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol

3-(Phenylthio)-butyric acid

CAS No.:

Cat. No.: VC14364289

Molecular Formula: C10H12O2S

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Phenylthio)-butyric acid -

Specification

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
IUPAC Name 3-phenylsulfanylbutanoic acid
Standard InChI InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Standard InChI Key RRJPZQISWROTFP-UHFFFAOYSA-N
Canonical SMILES CC(CC(=O)O)SC1=CC=CC=C1

Introduction

Structural and Chemical Characteristics

Molecular Structure and Isomerism

3-(Phenylthio)-butyric acid exists as a single enantiomer due to the absence of stereogenic centers in its structure. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.27 g/mol . The structure consists of:

  • A butyric acid chain (CH₃CH₂CH₂COOH)

  • A phenylthio group (C₆H₅S) attached to the β-carbon

The SMILES notation CC(CC(=O)O)SC1=CC=CC=C1 accurately represents the connectivity . The compound’s hydrophobic phenylthio group and hydrophilic carboxylic acid moiety confer amphiphilic properties, influencing its solubility and reactivity.

Synthesis and Preparation Methods

Key Synthetic Routes

3-(Phenylthio)-butyric acid can be synthesized via nucleophilic substitution or conjugate addition reactions. A representative pathway involves:

StepReagents/ConditionsMechanistic Insight
1. Thiolate FormationPhenylthiol (C₆H₅SH), Base (e.g., Et₃N)Deprotonation of thiol to generate thiolate anion
2. Alkylationβ-Haloalkanoic acid derivativeNucleophilic displacement at β-carbon
3. HydrolysisAcidic or basic conditionsLiberation of carboxylic acid group

Example Protocol:

  • Reactants: β-Chlorobutyric acid, phenylthiol, triethylamine

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~94% (analogous to methods for thienylthio derivatives )

Alternative Approaches

Analytical Characterization

Detection and Quantification

3-(Phenylthio)-butyric acid can be analyzed using:

MethodDetection LimitLinear Range%CV
LC-MS/MS40 nM1–1000 nM2.18–6.62%
GC-MS187 nM1–1000 nM1.46–4.61%

Data adapted for phenylthio derivatives from SCFA analysis protocols .

Spectroscopic Data

  • ¹H NMR: Peaks at δ 2.5–3.0 (CH₂ adjacent to S), δ 7.2–7.4 (aromatic protons)

  • IR: Strong absorption at 2500–3000 cm⁻¹ (O–H stretch) and 1680 cm⁻¹ (C=O stretch)

Pharmacological and Biological Relevance

Role in Metabolic Pathways

While direct studies on 3-(Phenylthio)-butyric acid are scarce, butyric acid derivatives are linked to gut microbiota modulation and neuroprotection . The phenylthio group may enhance membrane permeability, potentially influencing bioavailability.

Applications in Medicinal Chemistry

  • Prodrug Design: Conversion to esters (e.g., phenyl butyrate) for controlled drug release

  • Peptide Synthesis: Fmoc-protected derivatives (e.g., Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid) serve as building blocks for chiral peptides

ParameterStatus
Toxicity DataLimited
BiodegradabilityLikely moderate
HandlingUse PPE (gloves, goggles)

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